N-Lignoceroyl Taurine N-Lignoceroyl Taurine N-tetracosanoyltaurine is a fatty acid-taurine conjugate derived from tetracosanoic acid. It has a role as a mouse metabolite. It is functionally related to a tetracosanoic acid. It is a conjugate acid of a N-tetracosanoyltaurine(1-).
Brand Name: Vulcanchem
CAS No.: 807370-75-8
VCID: VC0033020
InChI: InChI=1S/C26H53NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27-24-25-32(29,30)31/h2-25H2,1H3,(H,27,28)(H,29,30,31)
SMILES: CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O
Molecular Formula: C26H53NO4S
Molecular Weight: 475.8 g/mol

N-Lignoceroyl Taurine

CAS No.: 807370-75-8

Cat. No.: VC0033020

Molecular Formula: C26H53NO4S

Molecular Weight: 475.8 g/mol

* For research use only. Not for human or veterinary use.

N-Lignoceroyl Taurine - 807370-75-8

Specification

Description N-tetracosanoyltaurine is a fatty acid-taurine conjugate derived from tetracosanoic acid. It has a role as a mouse metabolite. It is functionally related to a tetracosanoic acid. It is a conjugate acid of a N-tetracosanoyltaurine(1-).
CAS No. 807370-75-8
Molecular Formula C26H53NO4S
Molecular Weight 475.8 g/mol
IUPAC Name 2-(tetracosanoylamino)ethanesulfonic acid
Standard InChI InChI=1S/C26H53NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27-24-25-32(29,30)31/h2-25H2,1H3,(H,27,28)(H,29,30,31)
Standard InChI Key DDCFSFYOVZMRHL-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator